1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone
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Overview
Description
4’-Fluoro-3’-n-pentoxyacetophenone is an organic compound with the molecular formula C13H17FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 4’ position and a pentoxy group at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-3’-n-pentoxyacetophenone can be achieved through several methods. One common approach involves the reaction of 4’-fluoroacetophenone with n-pentanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the use of Suzuki–Miyaura coupling, where 4’-fluorophenylboronic acid is coupled with 3’-n-pentoxyacetophenone under palladium catalysis. This method offers high yields and selectivity, making it suitable for large-scale production .
Industrial Production Methods
Industrial production of 4’-Fluoro-3’-n-pentoxyacetophenone often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3’-n-pentoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4’-fluoro-3’-n-pentoxybenzoic acid.
Reduction: Formation of 4’-fluoro-3’-n-pentoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-3’-n-pentoxyacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3’-n-pentoxyacetophenone involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds, increasing its affinity for certain enzymes and receptors. The pentoxy group provides lipophilicity, facilitating membrane permeability and intracellular access. These properties enable the compound to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4’-Fluoroacetophenone: Lacks the pentoxy group, resulting in different chemical and biological properties.
3’-n-Pentoxyacetophenone: Lacks the fluoro group, affecting its reactivity and interactions.
4’-Fluoro-3’-methoxyacetophenone: Contains a methoxy group instead of a pentoxy group, altering its solubility and reactivity.
Uniqueness
4’-Fluoro-3’-n-pentoxyacetophenone is unique due to the combination of the fluoro and pentoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-fluoro-3-pentoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-3-4-5-8-16-13-9-11(10(2)15)6-7-12(13)14/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQIWECFIYNJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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